1-(3,4-dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-26-17-11-10-16(14-18(17)27-2)20(25)24-21(28)19(15-8-4-3-5-9-15)23-22(24)12-6-7-13-22/h3-5,8-11,14H,6-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVLILDRTCBKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxybenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized to form the spirocyclic structure. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Thione-Specific Reactivity
The thione group (−C=S) serves as a nucleophilic site, enabling reactions with electrophilic agents. Key transformations include:
Spirocyclic Ring Modifications
The diazaspiro[4.4]nonene system undergoes regioselective ring-opening under acidic or basic conditions:
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Acidic Hydrolysis (HCl, H₂O, reflux):
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Cleavage of the thione moiety yields 3,4-dimethoxybenzamide and phenyl-substituted diamine intermediates.
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Mechanism involves protonation at the nitrogen, followed by nucleophilic attack on the electrophilic carbon.
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Base-Induced Rearrangement (NaOH, EtOH):
Electrophilic Aromatic Substitution
The 3,4-dimethoxybenzoyl group directs electrophilic substitution at the para position relative to methoxy groups:
| Reaction | Reagents | Outcome | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted benzoyl derivative | 65–70% |
| Halogenation | Br₂, FeBr₃ | Brominated analog | 80% |
Note: Steric hindrance from the spirocyclic system reduces reactivity at the ortho positions.
Cycloaddition Reactions
The thione participates in [3+2] cycloadditions with diazo compounds or azides:
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With Diazoacetates (CH₂N₂, Cu(acac)₂):
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With Azides (NaN₃, DMF):
Reductive Transformations
Controlled reduction of the thione group enables access to novel intermediates:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄ | MeOH, 25°C | Thiol (−SH) derivative | Precursor for sulfide coupling |
| LiAlH₄ | THF, reflux | Desulfurized spirocyclic amine | Bioactive scaffold synthesis |
Cross-Coupling Reactions
The bromophenyl variant (analogous to) undergoes Suzuki-Miyaura coupling:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1-(3,4-dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have suggested that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Organic Photovoltaics
In material science, this compound has been explored as a component in organic photovoltaic devices. Its unique electronic properties allow it to act as an effective electron donor material, enhancing the efficiency of solar cells .
Polymer Chemistry
The compound's reactivity can be harnessed in polymer chemistry for creating novel polymeric materials with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related heterocyclic thiones, focusing on substituent effects, spectroscopic properties, and synthetic challenges.
Table 1: Structural and Spectroscopic Comparison
Key Observations
Core Structure Differences: The target compound’s diazaspiro[4.4]nonene-thione core imposes a rigid, three-dimensional geometry, unlike the planar thiazine-thiones (e.g., 1e–1h).
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxybenzoyl group in the target compound provides electron-donating methoxy substituents, which may enhance solubility in polar solvents compared to the chloro-substituted analog or CF₃-bearing thiazines (1f, 1g). Conversely, trifluoromethyl groups in 1f and 1g improve metabolic stability but reduce π-π stacking efficiency .
- Steric Hindrance : Mesityl (1e) and 2-trifluoromethylphenyl (1f) substituents introduce steric bulk, which may hinder crystallization or enzymatic binding compared to the target compound’s less bulky dimethoxybenzoyl group .
Synthetic Challenges :
- Thiazine-thiones (1e–1h) were synthesized via n-butyllithium-mediated cyclization but faced issues with impurity separation (e.g., 1f, 1g). The spirocyclic target compound likely requires more stringent conditions for ring closure, though specific data are unavailable .
Spectroscopic Signatures: Thione protons (NH) in thiazine-thiones resonate near δ 9.0–9.1 ppm, comparable to spirocyclic analogs. Methoxy groups (e.g., in 1g: δ 3.81 ppm) and CF₃ groups (in 1f, 1g) provide distinct NMR markers for substituent identification, analogous to the target’s dimethoxybenzoyl moiety .
Biological Activity
The compound 1-(3,4-dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is a member of the diazaspiro family, which has garnered attention due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a spirocyclic system that contributes to its unique biological properties.
Research indicates that compounds within the diazaspiro class may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some diazaspiro compounds have been shown to inhibit enzymes involved in critical biological pathways, such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis) and other metabolic processes .
- Antitumor Activity : Studies have demonstrated that similar compounds can exert antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo .
Pharmacological Properties
The pharmacological profile of this compound includes:
| Property | Details |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under physiological conditions |
| Bioavailability | High when administered orally |
| Toxicity Profile | Low toxicity observed in preliminary studies |
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Studies : In a study involving various diazaspiro compounds, one derivative demonstrated significant inhibition of tumor growth in mouse models when administered at doses ranging from 10 to 50 mg/kg. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Enzyme Inhibition : A comparative analysis indicated that similar compounds effectively inhibited human acetylcholinesterase activity, suggesting potential applications in neurodegenerative diseases .
- Molecular Docking Studies : Virtual screening approaches revealed that the compound could bind effectively to target proteins involved in cancer progression, highlighting its potential as a lead compound for further development .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(3,4-dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group transformations. For spirocyclic systems like this, a key step is the formation of the diazaspiro core via intramolecular cyclization. For example, analogous diazaspiro compounds are synthesized using hydrazine derivatives reacting with ketones or aldehydes under reflux conditions . The 3,4-dimethoxybenzoyl group may be introduced via acylation using activated esters or acid chlorides. Reaction optimization (e.g., solvent choice, temperature, and catalysts) is critical to avoid side products like over-oxidized thiones or incomplete ring closure. Purification often involves column chromatography or recrystallization .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
X-ray crystallography is the gold standard for structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and ring puckering parameters . For spiro systems, Cremer-Pople puckering coordinates can quantify non-planar distortions in the diazaspiro ring . Spectroscopic techniques like H/C NMR and IR complement crystallography:
- NMR : Methoxy protons ( ppm) and aromatic protons ( ppm) confirm substituent positions .
- IR : A strong C=S stretch near and carbonyl (C=O) bands at validate the thione and benzoyl groups .
Advanced: What computational strategies are used to predict electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites . For example, the electron-withdrawing thione group lowers LUMO energy, enhancing electrophilicity. TD-DFT can simulate UV-Vis spectra to compare with experimental data, identifying transitions in the aromatic system. Solvent effects are incorporated using polarizable continuum models (PCM) .
Advanced: How are contradictions between experimental and computational data resolved?
Answer:
Discrepancies often arise in redox potentials or spectroscopic transitions. For instance, if experimental UV-Vis peaks deviate from TD-DFT predictions, factors like solvent polarity, aggregation effects, or excited-state relaxation must be re-evaluated . In crystallography, thermal motion parameters (B-factors) may indicate dynamic disorder, requiring alternate refinement models in SHELXL . For redox studies, inconsistent cyclic voltammetry peaks can be reconciled by adjusting computational solvent/ion-pairing parameters .
Basic: What spectroscopic techniques are essential for characterizing purity and functional groups?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] or [M–H] ions) .
- NMR : H and C assignments distinguish regioisomers (e.g., methoxy vs. phenyl substituents) .
- IR : Identifies thione (C=S) and carbonyl (C=O) stretches.
- Elemental Analysis : Validates C, H, N, S content within ±0.4% error .
Advanced: How do substituents (e.g., 3,4-dimethoxybenzoyl) influence redox and magnetic properties?
Answer:
The 3,4-dimethoxy groups donate electron density via resonance, stabilizing radical intermediates (if formed) and altering redox potentials. For example, methoxy substituents on aromatic systems can shift reduction potentials by 50–100 mV compared to non-substituted analogs . Magnetic susceptibility studies (e.g., SQUID) may reveal paramagnetic behavior if unpaired electrons exist, though the thione group typically quenches spin density. Comparative studies with des-methoxy analogs are critical to isolate substituent effects .
Advanced: What experimental designs mitigate challenges in studying spirocyclic conformation-reactivity relationships?
Answer:
- Variable-Temperature NMR : Probes ring-flipping dynamics in the diazaspiro system.
- X-ray Diffraction at Multiple Temperatures : Captures conformational flexibility (e.g., Cremer-Pople puckering amplitude variations) .
- Kinetic Isotope Effects (KIE) : Differentiates between stepwise and concerted mechanisms in reactions involving the thione group.
- Cross-Validation with DFT : Maps energy barriers for ring puckering or substituent rotation .
Basic: How is the compound’s stability assessed under varying conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
